

# Application Notes and Protocols for Cend-1 Co-administration with Gemcitabine

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## Compound of Interest

Compound Name: **Cend-1**

Cat. No.: **B612630**

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## Introduction

**Cend-1**, also known as iRGD, is a nine-amino-acid cyclic peptide designed to enhance the penetration of co-administered anti-cancer drugs into solid tumors.<sup>[1][2]</sup> Its mechanism selectively targets the tumor microenvironment, transforming it into a temporary conduit for therapeutic agents.<sup>[3][4][5]</sup> This document provides detailed application notes and protocols for the co-administration of **Cend-1** with gemcitabine, a standard chemotherapeutic agent, particularly for pancreatic cancer research. The information is intended for researchers, scientists, and drug development professionals.

**Cend-1**'s unique dual-targeting mechanism involves a three-step process. First, its Arginine-Glycine-Aspartic acid (RGD) motif binds to  $\alpha v$  integrins (specifically  $\alpha v\beta 3$  and  $\alpha v\beta 5$ ), which are overexpressed on tumor endothelial cells.<sup>[1][2][6]</sup> Second, this binding event triggers a proteolytic cleavage of the **Cend-1** peptide by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR).<sup>[1][6][7][8]</sup> Finally, the exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor also present on tumor cells and vasculature, activating a transport pathway that increases vascular permeability and facilitates the extravasation and deep penetration of co-administered drugs like gemcitabine into the tumor tissue.<sup>[1][2][6][7]</sup>

## Quantitative Data Summary Clinical Efficacy and Dosing

A first-in-human, Phase 1 clinical trial (NCT03517176) evaluated the safety and efficacy of **Cend-1** in combination with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic ductal adenocarcinoma (mPDAC).[\[9\]](#)[\[10\]](#) The results demonstrated a favorable safety profile and encouraging anti-tumor activity compared to historical data for gemcitabine and nab-paclitaxel alone.[\[10\]](#)[\[11\]](#)

Table 1: Clinical Trial Dosing Protocol (NCT03517176)

Agent	Dose	Administration Route	Schedule
<b>Cend-1</b>	<b>Dose-escalation from 0.2 to 3.2 mg/kg</b>	<b>Intravenous (IV) fluid bolus</b>	<b>Days 1, 8, and 15 of a 28-day cycle<a href="#">[10]</a></b>
Gemcitabine	1000 mg/m <sup>2</sup>	Intravenous (IV)	Days 1, 8, and 15 of a 28-day cycle <a href="#">[9]</a> <a href="#">[10]</a>

| Nab-paclitaxel | 125 mg/m<sup>2</sup> | Intravenous (IV) | Days 1, 8, and 15 of a 28-day cycle[\[9\]](#)[\[10\]](#) |

Table 2: Efficacy Results from Phase 1 Trial of **Cend-1** Combination Therapy

Efficacy Endpoint	Cend-1 + Gemcitabine + Nab-paclitaxel (n=29)
<b>Overall Response Rate (ORR)</b>	<b>59%<a href="#">[10]</a><a href="#">[11]</a></b>
Complete Response (CR)	1 patient (3%) <a href="#">[10]</a>
Partial Response (PR)	16 patients (55%) <a href="#">[10]</a>
Stable Disease (SD)	9 patients (31%) <a href="#">[11]</a>
Median Progression-Free Survival (PFS)	9.7 months <a href="#">[11]</a> <a href="#">[12]</a>

| Median Overall Survival (OS) | 13.2 months[\[10\]](#)[\[11\]](#)[\[12\]](#) |

Table 3: Common Grade 3/4 Adverse Events (AEs)

Adverse Event	Percentage of Patients (n=31)
<b>Neutropenia</b>	<b>55%[10][11]</b>
Anemia	26%[10][11]
Leukopenia	16%[10]
Pulmonary Embolism	13%[10][11]

Note: The observed AEs were generally consistent with those seen with nab-paclitaxel and gemcitabine alone.[10][11]

## Preclinical Dosing in Murine Models

Preclinical studies in mouse models of pancreatic cancer have utilized various doses of gemcitabine to assess efficacy. These can serve as a reference for designing in vivo experiments.

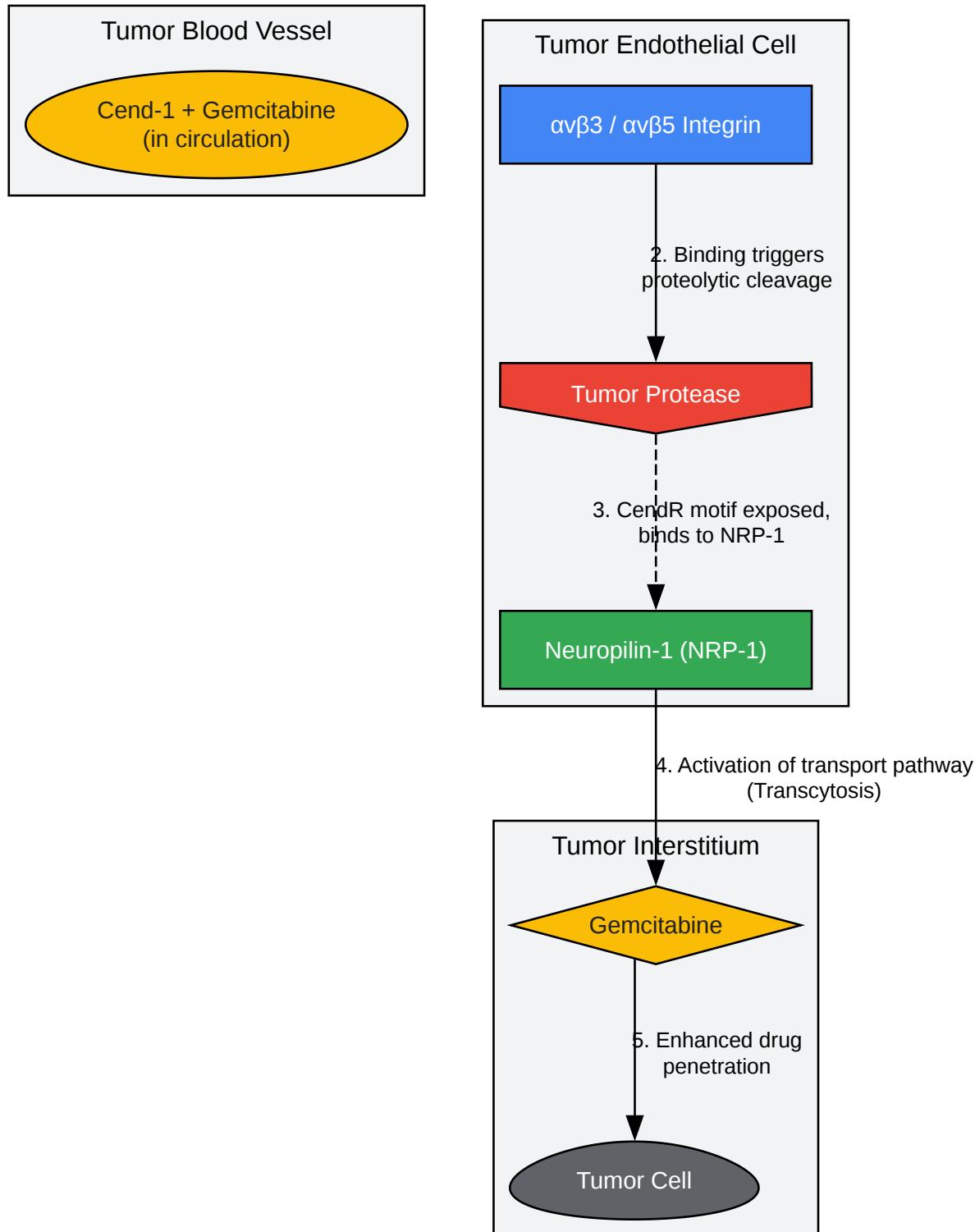
Table 4: Reference Gemcitabine Doses in Pancreatic Cancer Mouse Models

Mouse Model	Gemcitabine Dose	Administration Route & Schedule	Reference
<b>KPC Mouse Model</b>	<b>100 mg/kg</b>	<b>Intraperitoneal (IP), twice weekly</b>	[13]
KPC Mouse Model	50 mg/kg	Intraperitoneal (IP), twice weekly	[14]
Orthotopic Xenograft (BxPC-3)	125 mg/kg (High-dose)	Intraperitoneal (IP), once weekly	[15]
Orthotopic Xenograft (BxPC-3)	25 mg/kg (Low-dose)	Intraperitoneal (IP), once weekly	[15]

| PDX Model | 30 mg/kg | Intraperitoneal (IP), thrice weekly |[16] |

## Signaling Pathway and Mechanism of Action

The mechanism of **Cend-1** relies on a sequential interaction with two receptors in the tumor microenvironment to create a transient drug transport pathway.



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Caption: **Cend-1** mechanism enhancing tumor-specific drug delivery.

## Experimental Protocols

### Protocol 3.1: Clinical Trial Protocol for **Cend-1** with Gemcitabine/Nab-paclitaxel

This protocol is based on the Phase 1 trial NCT03517176 for treating metastatic pancreatic ductal adenocarcinoma.[\[9\]](#)[\[10\]](#)

Objective: To evaluate the safety, tolerability, and preliminary efficacy of **Cend-1** when co-administered with gemcitabine and nab-paclitaxel.

Patient Population (Inclusion Criteria Highlights):

- Adults ( $\geq 18$  years) with histologically confirmed metastatic PDAC.[\[10\]](#)[\[17\]](#)
- Measurable disease as per RECIST v1.1.[\[17\]](#)[\[18\]](#)
- ECOG performance status of 0 or 1.[\[10\]](#)[\[17\]](#)
- Life expectancy of at least 3 months.[\[10\]](#)[\[17\]](#)
- No prior chemotherapy for metastatic disease.[\[10\]](#)[\[18\]](#)

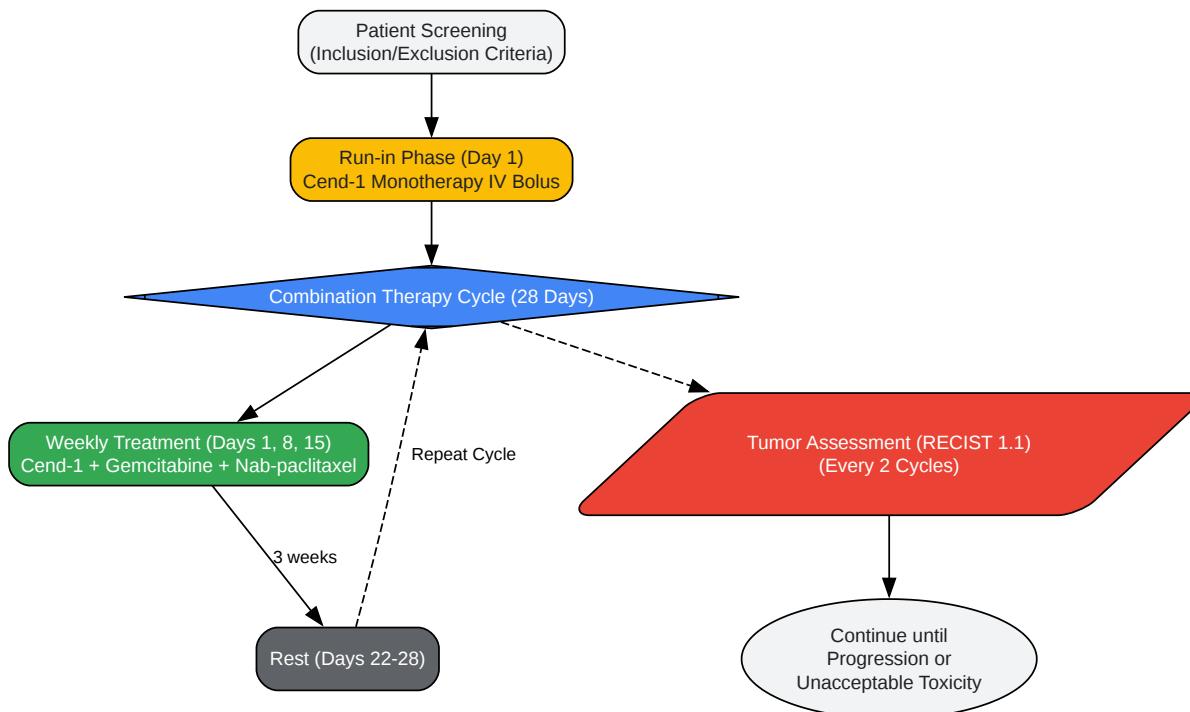
Treatment Regimen:

- Treatment Cycle: 28 days, consisting of three weekly treatments followed by one week of rest.[\[9\]](#)
- Administration Schedule (Days 1, 8, 15):
  - Administer **Cend-1** as an IV fluid bolus.
  - Administer gemcitabine ( $1000 \text{ mg/m}^2$ ) via IV infusion.
  - Administer nab-paclitaxel ( $125 \text{ mg/m}^2$ ) via IV infusion.

- Dose Escalation: The **Cend-1** dose was escalated in cohorts (e.g., 0.2, 0.4, 0.8, 1.6, 3.2 mg/kg) to determine the recommended Phase 2 dose.[9][10] A run-in phase with **Cend-1** monotherapy was included before the combination treatment.[9][10]
- Continuation: Treatment cycles are repeated until disease progression or unacceptable toxicity.[9]

**Assessments:**

- Safety: Monitor adverse events (AEs) graded according to NCI CTCAE v5.0.[19]
- Efficacy: Assess tumor response using RECIST v1.1 criteria every two cycles (8 weeks).[19]
- Pharmacokinetics (PK): Collect plasma samples at specified time points (e.g., predose, 3 min, 15 min, 30 min, 1h, 4h, 8h postdose) to determine the PK profile of **Cend-1**.[19]



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Caption: Clinical trial workflow for **Cend-1** combination therapy.

## Protocol 3.2: Preclinical In Vivo Efficacy Study in a Pancreatic Cancer Mouse Model

This generalized protocol outlines a typical experiment to test the efficacy of **Cend-1** and gemcitabine co-administration in an orthotopic or subcutaneous pancreatic cancer mouse model.

Objective: To determine if **Cend-1** enhances the anti-tumor efficacy of gemcitabine *in vivo*.

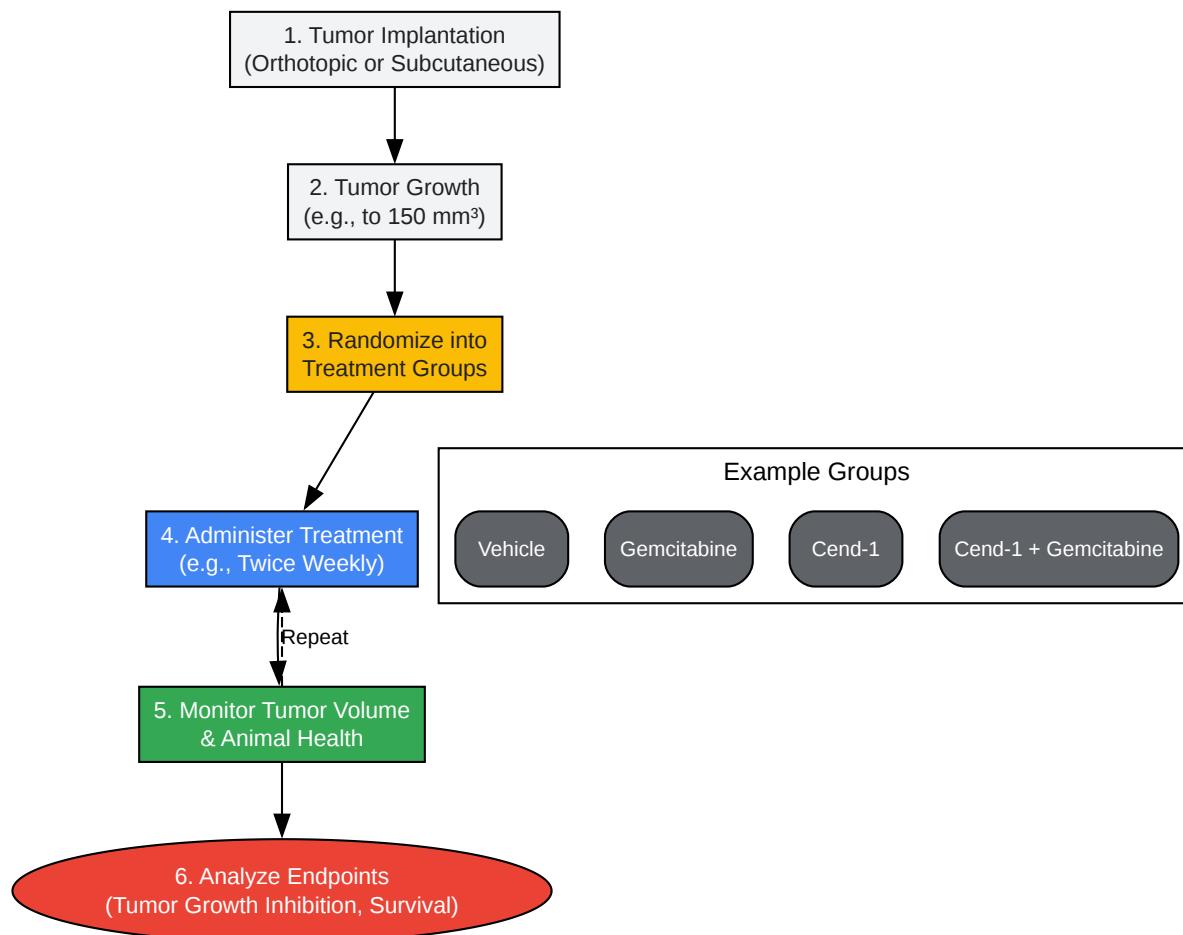
## Materials:

- Immunocompromised mice (e.g., nude mice for xenografts) or a genetically engineered mouse model (e.g., KPC mice).
- Pancreatic cancer cells (e.g., BxPC-3, KPC4580P).[15][20]
- **Cend-1** (research grade).
- Gemcitabine for injection.
- Vehicle/control solution (e.g., sterile PBS or saline).

## Methodology:

- Tumor Implantation:
  - Surgically implant pancreatic tumor fragments or inject a suspension of cancer cells orthotopically into the pancreas or subcutaneously into the flank of the mice.[15][16]
  - Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).[13][16]
- Randomization: Randomize mice into treatment groups (n=8-10 mice per group is typical).
  - Group 1: Vehicle Control (e.g., PBS).
  - Group 2: Gemcitabine alone.
  - Group 3: **Cend-1** alone.
  - Group 4: **Cend-1** + Gemcitabine.
- Drug Administration:
  - Administer **Cend-1** (e.g., 4 µmol/kg) via intravenous (IV) or intraperitoneal (IP) injection.[7]
  - Shortly after **Cend-1** administration, inject gemcitabine (e.g., 50-100 mg/kg) via IP injection.[13][14]

- Follow a defined schedule, for example, twice weekly for 3-4 weeks.[13][14]
- Monitoring and Endpoints:
  - Measure tumor volume with calipers 2-3 times per week.
  - Monitor body weight and overall animal health.
  - Primary Endpoint: Tumor growth inhibition.
  - Secondary Endpoint: Overall survival. Sacrifice mice when tumors reach a predetermined size or when mice show signs of significant health decline.[13]
- Data Analysis:
  - Compare tumor volumes between groups using appropriate statistical tests (e.g., ANOVA).
  - Analyze survival data using Kaplan-Meier curves and the log-rank test.



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Caption: General workflow for a preclinical in vivo efficacy study.

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